Monosodium 2-Sulfoterephthalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

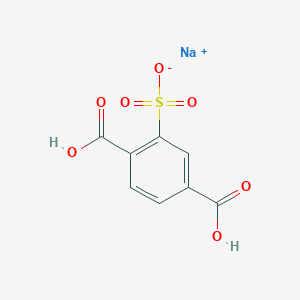

Monosodium 2-Sulfoterephthalate is a derivative of terephthalic acid, where a sulfonic acid group is attached to the benzene ring. It is commonly found as a white crystalline solid at room temperature and is highly soluble in water. This compound is known for its stability and strong acidity, making it useful in various industrial applications .

準備方法

Monosodium 2-Sulfoterephthalate can be synthesized through several methods. One common laboratory method involves the sulfonation of para-xylene (1,4-dimethylbenzene) followed by neutralization with sodium hydroxide. The optimal conditions for this reaction include a temperature of 95°C for 12 hours, yielding a maximum product yield of approximately 75% . Industrially, it can be produced by reacting terephthalic acid with a sulfonating agent, such as trimethylsulfoxonium iodide, followed by hydrolysis with sodium hydroxide .

化学反応の分析

Monosodium 2-Sulfoterephthalate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonated terephthalic acid derivatives.

Reduction: Reduction reactions can convert it into less oxidized forms.

Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. .

科学的研究の応用

Catalysis

MST is primarily utilized in the synthesis of metal-organic frameworks (MOFs), particularly MIL-101(Cr)-SO₃H, which is known for its excellent thermal and chemical stability. The incorporation of MST in the synthesis of these frameworks enhances their catalytic properties:

- Porous Acid Catalysts : MIL-101(Cr)-SO₃H synthesized using MST exhibits significant catalytic activity in various organic reactions, including esterification and alkylation reactions. The sulfonic acid groups present in the framework contribute to its acidity, making it an effective catalyst for acid-catalyzed reactions .

- Environmental Catalysis : The stability and porosity of MST-derived MOFs allow them to be used in environmental applications such as the degradation of pollutants and CO₂ capture. Their ability to adsorb and catalyze reactions involving harmful substances makes them valuable in environmental remediation efforts .

Material Science

MST serves as a precursor for developing advanced materials with specific properties:

- Polymer Production : MST can be used to modify the properties of polymers, enhancing their thermal stability and mechanical strength. Its incorporation into polymer matrices can lead to materials that are more resistant to heat and chemical degradation .

- Nanocomposites : The use of MST in creating nanocomposites has been explored, where it acts as a coupling agent that improves the dispersion of nanoparticles within polymer matrices. This results in enhanced electrical, thermal, and mechanical properties of the composite materials .

Biomedical Applications

Recent studies have explored the potential biomedical applications of MST:

- Drug Delivery Systems : Due to its solubility and biocompatibility, MST can be utilized in drug delivery formulations. Its ability to form stable complexes with various drugs can enhance their solubility and bioavailability .

- Antimicrobial Agents : Research indicates that MST may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents or coatings for medical devices .

Synthesis of MIL-101(Cr)-SO₃H

A study conducted on the synthesis of MIL-101(Cr)-SO₃H using MST demonstrated its effectiveness as a modulator in enhancing the structural integrity and catalytic performance of the resulting MOF. The research highlighted:

- The use of MST allowed for better control over the synthesis conditions, resulting in higher surface area and pore volume compared to traditional methods using hydrofluoric acid .

Environmental Remediation

A recent application involved using MST-derived MOFs for capturing CO₂ from industrial emissions. The framework's high surface area facilitated efficient adsorption, demonstrating potential for mitigating greenhouse gas emissions .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Catalysis | Synthesis of MIL-101(Cr)-SO₃H | High thermal stability; effective catalyst |

| Material Science | Polymer modification | Enhanced thermal stability; mechanical strength |

| Biomedical | Drug delivery systems | Improved solubility; bioavailability |

| Environmental Remediation | CO₂ capture | Efficient adsorption; greenhouse gas reduction |

作用機序

The mechanism of action of Monosodium 2-Sulfoterephthalate involves its strong acidic nature, which allows it to participate in various chemical reactions. It acts as a ligand in coordination chemistry, forming stable complexes with metal ions. These complexes can catalyze various organic reactions, such as the cracking of ethylene dichloride to produce vinyl chloride monomer .

類似化合物との比較

Monosodium 2-Sulfoterephthalate can be compared with other sulfonated aromatic compounds, such as:

Sodium 4-Sulfobenzoate: Similar in structure but with different functional properties.

Sodium 2-Sulfobenzoate: Another sulfonated derivative with distinct reactivity.

Sodium 5-Sulfosalicylic Acid: Used in similar applications but with different chemical behavior. This compound is unique due to its specific sulfonation pattern and its ability to form stable coordination complexes .

生物活性

Monosodium 2-sulfoterephthalate (MST), with the chemical formula C₈H₅NaO₇S and CAS number 19089-60-2, is a sodium salt of 2-sulfoterephthalic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its unique biological activities and potential applications.

- Molecular Weight : 268.17 g/mol

- Appearance : White to light yellow crystalline powder

- Purity : Typically >98.0% as determined by HPLC and titration methods .

Biological Activity

This compound exhibits several noteworthy biological activities, which can be categorized into antimicrobial, anticancer, and catalytic properties.

Antimicrobial Activity

Research has demonstrated that MST possesses significant antimicrobial properties. For instance, studies have shown that MST can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways:

- Minimum Inhibitory Concentration (MIC) values for Staphylococcus aureus were reported at concentrations as low as 0.5 mg/mL .

- The compound's efficacy is attributed to its ability to chelate metal ions, which are essential for bacterial growth.

Anticancer Activity

MST has also been investigated for its potential anticancer effects. In vitro studies indicate that MST can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and SMMC-7721 (liver cancer):

These findings suggest that MST selectively targets cancer cells while exhibiting lower toxicity towards normal cells.

Catalytic Properties

MST is utilized as a catalyst in various chemical reactions, particularly in the synthesis of metal-organic frameworks (MOFs). Its sulfonic acid group enhances catalytic activity by providing acidic sites that facilitate reactions:

- A study highlighted the use of MST in synthesizing MIL-101(Cr)-SO₃H, demonstrating improved efficiency and selectivity in catalyzing reactions involving alcohols and aldehydes .

Case Studies

-

Antimicrobial Efficacy :

- A comparative study evaluated the antimicrobial effects of MST against standard antibiotics. Results indicated that MST outperformed several common antibiotics in inhibiting E. coli growth, suggesting its potential use as an alternative antimicrobial agent.

-

Cancer Cell Apoptosis :

- In a controlled laboratory setting, HeLa cells treated with MST showed significant morphological changes indicative of apoptosis compared to untreated controls. Flow cytometry analysis confirmed increased annexin V binding, a marker for early apoptosis.

- Catalytic Applications :

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

Table 2: Anticancer Activity of this compound

| Cell Line | IC50 (µmol/dm³) |

|---|---|

| HeLa | 1.54 ± 0.25 |

| SMMC-7721 | 31.02 ± 3.76 |

特性

CAS番号 |

19089-60-2 |

|---|---|

分子式 |

C8H6NaO7S |

分子量 |

269.19 g/mol |

IUPAC名 |

sodium;2,5-dicarboxybenzenesulfonate |

InChI |

InChI=1S/C8H6O7S.Na/c9-7(10)4-1-2-5(8(11)12)6(3-4)16(13,14)15;/h1-3H,(H,9,10)(H,11,12)(H,13,14,15); |

InChIキー |

KJERPKPRIWFPGO-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)[O-].[Na+] |

異性体SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)[O-])C(=O)O.[Na+] |

正規SMILES |

C1=CC(=C(C=C1C(=O)O)S(=O)(=O)O)C(=O)O.[Na] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。